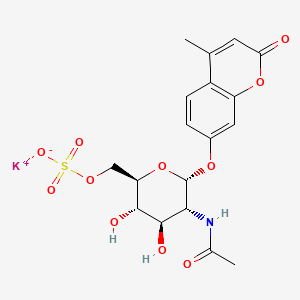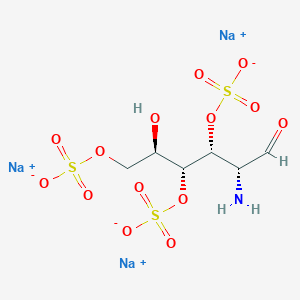
Trifluoroacetic Anhydride-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic Anhydride-13C4 is a specialized isotopically labeled compound used in various scientific applications. It is the acid anhydride of trifluoroacetic acid and is the perfluorinated derivative of acetic anhydride. This compound is particularly useful in organic synthesis due to its ability to introduce trifluoroacetyl groups into molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoroacetic Anhydride-13C4 can be synthesized by the dehydration of trifluoroacetic acid using phosphorus pentoxide. Another method involves the use of excess α-halogenated acid chlorides, such as dichloroacetyl chloride, to dehydrate trifluoroacetic acid . The reaction can be represented as: [ 2 \text{CF}_3\text{COOH} + \text{Cl}_2\text{CHCOCl} \rightarrow (\text{CF}_3\text{CO})_2\text{O} + \text{Cl}_2\text{CHCOOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoroacetic Anhydride-13C4 undergoes various chemical reactions, including:
Oxidation: It can be used in the oxidation of aldehydes to acids.
Reduction: In the presence of sodium iodide, it reduces sulfoxides to sulfides.
Substitution: It promotes electrophilic aromatic substitution reactions such as nitration, sulfonation, and nitrosylation
Common Reagents and Conditions:
Oxidation: Oxidizing agents like oxalyl chloride in the Swern oxidation.
Reduction: Sodium iodide.
Substitution: Various electrophiles for aromatic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Trifluoroacetylated aromatic compounds
Applications De Recherche Scientifique
Trifluoroacetic Anhydride-13C4 is widely used in scientific research due to its versatility:
Chemistry: It is used to introduce trifluoroacetyl groups in organic synthesis, facilitating reactions such as Friedel-Crafts acylation.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and as a desiccant for trifluoroacetic acid.
Mécanisme D'action
The mechanism of action of Trifluoroacetic Anhydride-13C4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as amines, alcohols, and phenols to form trifluoroacetylated products. This reaction proceeds through the formation of an ion pair intermediate, which is stabilized by the electron-withdrawing trifluoromethyl groups .
Comparaison Avec Des Composés Similaires
Acetic Anhydride: Similar in structure but lacks the trifluoromethyl groups.
Trifluoroacetyl Chloride: A gas at room temperature, making it less convenient to handle compared to Trifluoroacetic Anhydride-13C4.
Uniqueness: this compound is unique due to its high reactivity and ability to introduce trifluoroacetyl groups under mild conditions. Its isotopically labeled form makes it particularly valuable in research applications where tracking of the trifluoroacetyl group is required .
Propriétés
Numéro CAS |
1346603-60-8 |
|---|---|
Formule moléculaire |
¹³C₄F₆O₃ |
Poids moléculaire |
214 |
Synonymes |
2,2,2-Trifluoroacetic Acid 1,1’-Anhydride-13C4; Trifluoroacetic Acid Anhydride-13C4; 2,2,2-Trifluoroacetic Anhydride-13C4; Bis(trifluoroacetic) Anhydride-13C4; Hexafluoroacetic Anhydride-13C4; NSC 96965-13C4; Perfluoroacetic Anhydride-13C4; Trifluoro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
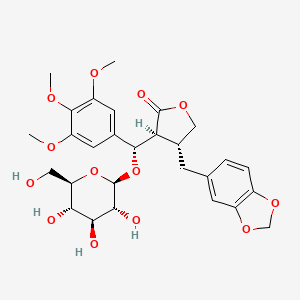

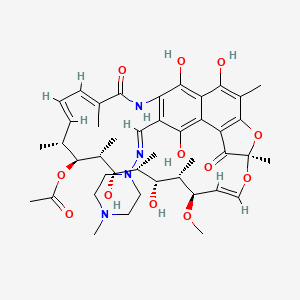
![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
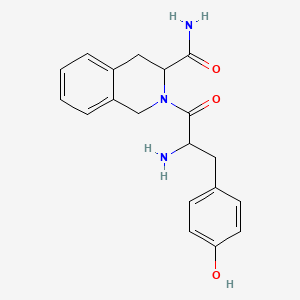
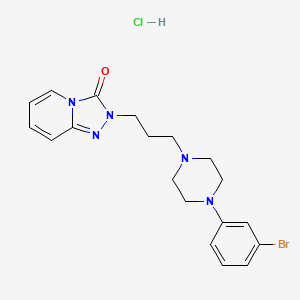

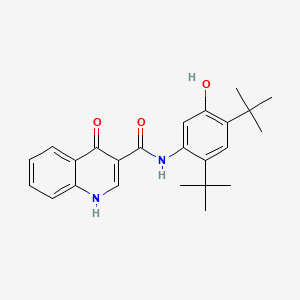
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
